NMDA Receptor Glycine Site Binding Affinity: Class-Level Evidence vs. Unsubstituted Analog
The parent compound class, 3-phenyl-4-hydroxyquinolin-2(1H)-ones, exhibits potent NMDA receptor glycine site antagonism. The unsubstituted analog demonstrates a Ki of 40 nM against the NMDA receptor complex [1]. The target compound (4-hydroxy-7-methyl-3-phenyl) is a close structural analog patented by Merck Sharp & Dohme alongside 7-chloro, 7-nitro, and 7-trifluoromethyl derivatives, each claimed as distinct chemical entities due to the pharmacological impact of 7-position substitution [2]. While the patent establishes a clear scientific basis for differentiation driven by the 7-methyl group, specific quantitative binding or functional data for the 7-methyl analog were not identified in the accessible peer-reviewed literature. Therefore, the compound's differentiation is currently limited to a class-level inference based on established SAR principles for this well-characterized pharmacophore.
| Evidence Dimension | Ki for NMDA receptor glycine site (class representative) |
|---|---|
| Target Compound Data | No published Ki identified |
| Comparator Or Baseline | 3-phenyl-4-hydroxyquinolin-2(1H)-one: Ki = 40 nM [1] |
| Quantified Difference | Not quantifiable for the 7-methyl analog; structural differentiation based on patent claims |
| Conditions | Displacement of [3H]-glycine binding to rat cortical membranes (for comparator) |
Why This Matters
For procurement, the absence of published binding data means researchers must independently validate the 7-methyl analog's affinity, as it cannot be assumed equivalent to the unsubstituted or 7-chloro comparator.
- [1] McQuaid, L. A., Smith, E. C., Lodge, D., Pralong, E., Wikel, J. H., Calligaro, D. O., & O'Malley, P. J. (1992). 3-Phenyl-4-hydroxyquinolin-2(1H)-ones: potent and selective antagonists at the strychnine-insensitive glycine site on the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry, 35(18), 3423-3425. View Source
- [2] Kulagowski, J. J., Mawer, I. M., Leeson, P. D., & Rowley, M. (1994). Hydroxyquinolone derivatives compounds which have pharmaceutical utility. U.S. Patent No. 5,348,962. Washington, DC: U.S. Patent and Trademark Office. View Source
